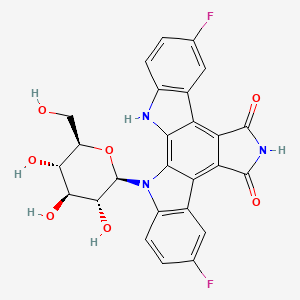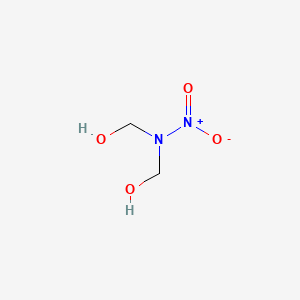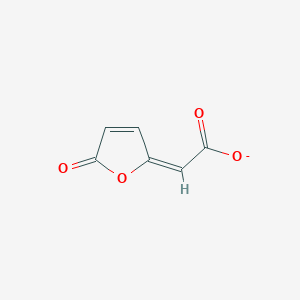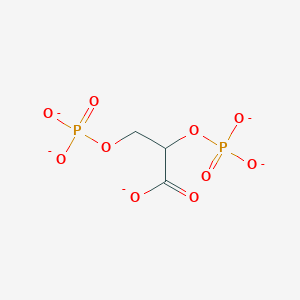
3-(3-Chloro-benzenesulfonylamino)-benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoic acid derivatives, including those similar to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, often involves complex reaction pathways that include steps such as sulfonylation, chlorination, and carboxylation. For example, compounds with benzenesulfonylamino groups have been synthesized through direct sulfonylation followed by specific functional group transformations (Khan et al., 2011). These syntheses highlight the importance of precise control over reaction conditions and the use of specific catalysts or reagents to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid reveals intricate details about their conformation, bonding patterns, and potential intermolecular interactions. For instance, crystallographic studies provide insights into the conformational preferences of the L-tyrosine cores in such molecules, showcasing the significance of intramolecular aromatic π–π stacking and short C-H⋯O interactions (Khan et al., 2011). These structural features are crucial for understanding the chemical reactivity and interaction capabilities of these compounds.
Aplicaciones Científicas De Investigación
Applications in Gut Function Regulation and Antimicrobial Properties
Benzoic acid derivatives, such as those studied by Mao et al. (2019), demonstrate the capacity to regulate gut functions, including digestion, absorption, barrier enhancement, enzyme activity regulation, redox status, and immunity, primarily through their antimicrobial and antifungal preservative properties in food and feed additives (Mao et al., 2019). This regulatory capacity is crucial for improving growth and health in both human and animal models, suggesting a potential area of application for related compounds in enhancing gastrointestinal health.
Antioxidant and Anti-inflammatory Applications
The synthesis and characterization of salicylic acid derivatives, as reported by Tjahjono et al. (2022), reveal potential anti-inflammatory and analgesic activities through cyclooxygenase (COX)-inhibition, with preliminary assessments indicating promising applications in drug development (Tjahjono et al., 2022). This opens avenues for 3-(3-Chloro-benzenesulfonylamino)-benzoic acid and its analogs in pharmaceutical applications targeting inflammation and pain management.
Environmental Degradation and Stability Studies
Nitisinone's degradation processes and by-products, including benzoic acid derivatives, have been studied by Barchańska et al. (2019) to better understand its stability and environmental impact. This research is crucial for evaluating the environmental persistence and safety of chemical compounds, including potential risks and benefits of their use in medical applications (Barchańska et al., 2019).
Nutraceutical and Food Additive Roles
Chlorogenic acid, a benzoic acid derivative, has been identified for its wide range of therapeutic roles, including antioxidant, cardioprotective, anti-inflammatory, and neuroprotective activities. Naveed et al. (2018) highlight its potential as a natural safeguard food additive and as a nutraceutical for managing metabolic syndrome (Naveed et al., 2018). This suggests similar compounds could have dual roles as food additives and therapeutic agents.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOVLPLJFJSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429123 | |
| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-benzenesulfonylamino)-benzoic acid | |
CAS RN |
749884-42-2 | |
| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)


![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)
![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
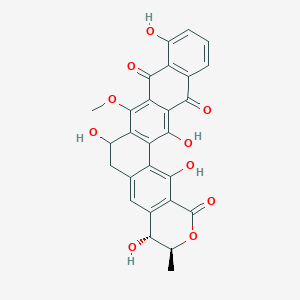
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)
